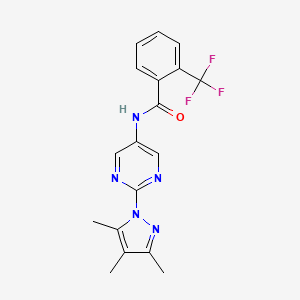
N-(2-bromo-4-methylphenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromo-4-methylphenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
Research efforts have been dedicated to synthesizing novel compounds with potential biological activities. For example, studies on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety demonstrate the quest for antimicrobial agents, highlighting a method for creating compounds with potential application in fighting bacterial and fungal infections (Darwish et al., 2014). Similar endeavors involve the creation of pyridazin-3-one derivatives, showcasing the versatility of such compounds for further chemical transformations and potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Biological Activities
Compounds with structural similarities to N-(2-bromo-4-methylphenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide have been studied for their biological activities, such as antimicrobial and antifungal properties. Research into novel Schiff bases and Thiazolidinone derivatives, for instance, has revealed promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Fuloria et al., 2014). Another study on the antimicrobial evaluation of 1,3,4-oxadiazole compounds further supports the interest in synthesizing compounds with significant biological activities (Gul et al., 2017).
Antioxidant Properties
The antioxidant activity of related compounds is also a significant area of research, demonstrating the scientific community's interest in exploring these compounds for their potential health benefits. An investigation into the free radical scavenging activity of an amidoalkyl-2-naphthol derivative indicates the potential of such compounds in mitigating oxidative stress (Boudebbous et al., 2021).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-10-2-5-14(12(17)8-10)18-15(21)9-20-16(22)7-6-13(19-20)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJOSNOTMCXULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)
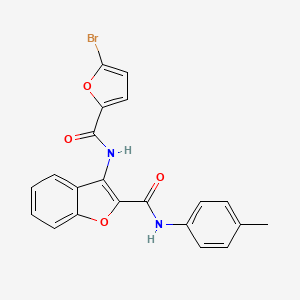
![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)
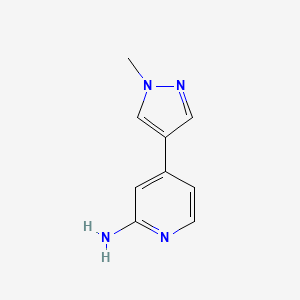
![N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964206.png)
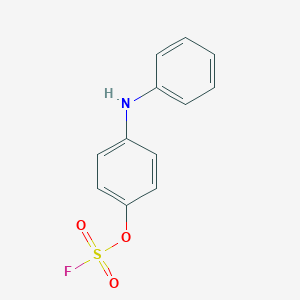
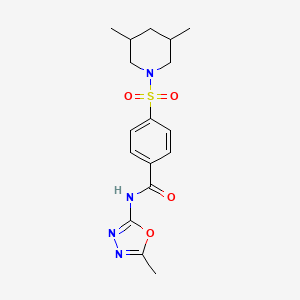
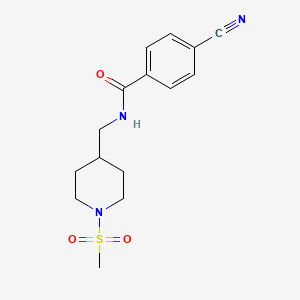
![2-Cyclopentyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2964213.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2964215.png)
![6-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2964217.png)
![5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2964220.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964221.png)
